molecular formula C33H35ClN4O4 B8384917 methyl 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

methyl 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

Cat. No. B8384917
M. Wt: 587.1 g/mol
InChI Key: YSAIXVQUYBNVNP-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

To a solution of EXAMPLE 15G (254 mg) in tetrahydrofuran (4 mL), methanol (2 mL) and water (2 mL) was added LiOH H2O (126 mg). The mixture was stirred overnight. The mixture was then neutralized with 5% HCl and diluted with ethyl acetate (200 mL). After washing with brine, it was dried over Na2SO4. Filtration and evaporation of solvent gave the product.
Quantity
254 mg
Type
reactant
Reaction Step One
Name
LiOH H2O
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([O:10][C:11]3[CH:20]=[C:19]([N:21]4[CH2:26][CH2:25][N:24]([CH2:27][C:28]5[CH2:29][O:30][C:31]([CH3:42])([CH3:41])[CH2:32][C:33]=5[C:34]5[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=5)[CH2:23][CH2:22]4)[CH:18]=[CH:17][C:12]=3[C:13]([O:15]C)=[O:14])[CH:9]=[C:4]2[CH:3]=[CH:2]1.O[Li].O.Cl>O1CCCC1.CO.O.C(OCC)(=O)C>[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([O:10][C:11]3[CH:20]=[C:19]([N:21]4[CH2:22][CH2:23][N:24]([CH2:27][C:28]5[CH2:29][O:30][C:31]([CH3:42])([CH3:41])[CH2:32][C:33]=5[C:34]5[CH:35]=[CH:36][C:37]([Cl:40])=[CH:38][CH:39]=5)[CH2:25][CH2:26]4)[CH:18]=[CH:17][C:12]=3[C:13]([OH:15])=[O:14])[CH:9]=[C:4]2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
254 mg
Type
reactant
Smiles
N1C=CC=2C1=NC=C(C2)OC2=C(C(=O)OC)C=CC(=C2)N2CCN(CC2)CC=2COC(CC2C2=CC=C(C=C2)Cl)(C)C
Name
LiOH H2O
Quantity
126 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing with brine, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvent
CUSTOM
Type
CUSTOM
Details
gave the product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1C=CC=2C1=NC=C(C2)OC2=C(C(=O)O)C=CC(=C2)N2CCN(CC2)CC=2COC(CC2C2=CC=C(C=C2)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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